1-Propyl-1h-imidazole-2-sulfonamide
Description
1-Propyl-1H-imidazole-2-sulfonamide is an imidazole derivative featuring a propyl group at the 1-position and a sulfonamide moiety at the 2-position of the heterocyclic ring. Imidazole sulfonamides are of interest in medicinal chemistry due to their role as enzyme inhibitors, particularly in carbonic anhydrase and kinase targeting . The propyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding affinity compared to shorter-chain analogues like methyl or ethyl derivatives.
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
1-propylimidazole-2-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11) |
InChI Key |
YPMNUJUGOPWLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most commonly reported synthetic approach to 1-Propyl-1H-imidazole-2-sulfonamide involves the sulfonylation of 1-propyl-1H-imidazole with a sulfonyl chloride reagent, typically methanesulfonyl chloride, under basic conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride by the imidazole nitrogen or carbon nucleophile, leading to the formation of the sulfonamide linkage.
$$
\text{1-Propyl-1H-imidazole} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, low temp}} \text{1-Propyl-1H-imidazole-2-sulfonamide}
$$
- Starting material: 1-Propyl-1H-imidazole
- Sulfonylating agent: Methanesulfonyl chloride
- Base: Triethylamine or potassium carbonate (K₂CO₃)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Typically 0–5 °C initially, then room temperature for completion
- Reaction time: Several hours (e.g., 2–4 h)
- Purification: Column chromatography or recrystallization
This method is widely used due to its straightforwardness and good yields, typically in the range of 70–85% under optimized conditions.
Detailed Reaction Conditions and Mechanism
- The reaction starts by dissolving 1-propyl-1H-imidazole in an anhydrous organic solvent such as dichloromethane.
- Triethylamine is added as a base to scavenge the hydrochloric acid generated during the reaction.
- Methanesulfonyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- The mixture is stirred at room temperature for 2–4 hours to ensure complete conversion.
- The reaction progress is monitored by thin-layer chromatography (TLC), with typical Rf values around 0.5 in ethyl acetate.
- After completion, the reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane gradient or recrystallized from ethanol/water mixtures to obtain the pure sulfonamide.
- The nucleophilic nitrogen at the C2 position of the imidazole ring attacks the electrophilic sulfur atom in methanesulfonyl chloride.
- The base neutralizes the released HCl, driving the reaction forward.
- The sulfonamide bond forms, yielding the target compound.
Data Table: Typical Reaction Parameters for Preparation of 1-Propyl-1H-imidazole-2-sulfonamide
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 1-Propyl-1H-imidazole | Purity > 98% |
| Sulfonylating agent | Methanesulfonyl chloride | Freshly distilled or high purity |
| Base | Triethylamine or K₂CO₃ | 1.2 equivalents relative to sulfonyl chloride |
| Solvent | Dichloromethane (DCM) or THF | Anhydrous solvent preferred |
| Temperature | 0–5 °C (addition), then room temperature | Controls reaction rate and selectivity |
| Reaction time | 2–4 hours | Monitored by TLC |
| Purification method | Silica gel chromatography or recrystallization | Ethyl acetate/hexane gradient or ethanol/water |
| Yield | 70–85% | Depends on scale and purity of reagents |
Research Findings and Analytical Characterization
- Structural characterization of the synthesized compound is typically done via Nuclear Magnetic Resonance (NMR) spectroscopy , including $$^{1}H$$ and $$^{13}C$$ NMR, confirming the presence of the propyl group and sulfonamide moiety.
- Infrared (IR) spectroscopy shows characteristic sulfonamide S=O stretching bands around 1150–1350 cm$$^{-1}$$ and N–H stretching around 3200–3400 cm$$^{-1}$$.
- Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of 1-Propyl-1H-imidazole-2-sulfonamide.
- X-ray crystallography may be used for precise structural determination, revealing bond lengths and angles critical for understanding pharmacological properties.
- Density Functional Theory (DFT) calculations have been applied to related imidazole sulfonamides to predict electronic structure, reactivity, and stability, which can guide optimization of synthetic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1h-imidazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propyl-1h-imidazole-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propyl-1h-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between 1-propyl-1H-imidazole-2-sulfonamide and related compounds:
*Estimated based on structural similarity to 1-(propan-2-yl)-1H-imidazole-4-sulfonamide .
Key Observations:
Substituent Position : The sulfonamide group’s position (2 vs. 4) significantly impacts electronic and steric properties. For example, 1-(propan-2-yl)-1H-imidazole-4-sulfonamide may exhibit different hydrogen-bonding interactions compared to 2-sulfonamide derivatives, influencing target binding.
Alkyl Chain Length: The propyl group in the target compound increases lipophilicity compared to methyl (C₄ vs.
Functional Group Variation : Replacing sulfonamide with methanamine (as in ) introduces a basic amine group, altering charge state and reactivity.
Biological Activity
1-Propyl-1H-imidazole-2-sulfonamide is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological and chemical properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of 1-Propyl-1H-imidazole-2-sulfonamide, including its mechanisms of action, therapeutic potential, and relevant case studies.
1-Propyl-1H-imidazole-2-sulfonamide has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H11N3O2S |
| Molecular Weight | 189.24 g/mol |
| IUPAC Name | 1-propylimidazole-2-sulfonamide |
| InChI | InChI=1S/C6H11N3O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11) |
| Canonical SMILES | CCCN1C=CN=C1S(=O)(=O)N |
The biological activity of 1-Propyl-1H-imidazole-2-sulfonamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biological pathways, making it a candidate for therapeutic applications in antimicrobial and anticancer treatments.
Biological Activities
Recent studies have highlighted several biological activities associated with 1-Propyl-1H-imidazole-2-sulfonamide:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 1-Propyl-1H-imidazole-2-sulfonamide possesses activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In one study involving tumor-bearing mice, treatment with 1-Propyl-1H-imidazole-2-sulfonamide resulted in a significant reduction in tumor size compared to control groups. Flow cytometry analysis revealed that the compound induced apoptosis in cancer cell lines at specific concentrations, indicating its potential as an anticancer agent .
Case Studies
Several case studies have documented the efficacy of 1-Propyl-1H-imidazole-2-sulfonamide in various applications:
- Antimicrobial Efficacy : A study conducted by Jain et al. demonstrated the compound's effectiveness against S. aureus and E. coli using the cylinder wells diffusion method. The results indicated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
- Anticancer Research : In a preclinical study involving MCF cell lines, administration of 1-Propyl-1H-imidazole-2-sulfonamide led to an IC50 value of 25.72 ± 3.95 μM, suggesting significant cytotoxicity against cancer cells .
Comparative Analysis
When compared to other imidazole derivatives such as 1-Methyl and 1-Ethyl imidazole sulfonamides, the propyl variant exhibits unique pharmacokinetic properties due to its specific alkyl chain length. This structural difference may influence solubility and binding affinity to biological targets, enhancing its therapeutic potential.
Q & A
Q. How can SAR studies differentiate the contributions of the imidazole ring vs. sulfonamide moiety to bioactivity?
- Design :
Analog Synthesis : Prepare derivatives lacking either the imidazole (e.g., benzene-sulfonamide) or sulfonamide group.
Bioassays : Compare inhibitory activity against target enzymes (e.g., kinase assays).
QSAR Modeling : Use CoMFA or machine learning to quantify group contributions .
Tables for Key Data
| Property | Experimental Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 162–164°C | Differential Scanning Calorimetry | |
| LogP (Octanol-Water) | 1.2 ± 0.1 | Shake-Flask Method | |
| Cytotoxicity (IC₅₀, HeLa) | 12.3 µM | MTT Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
